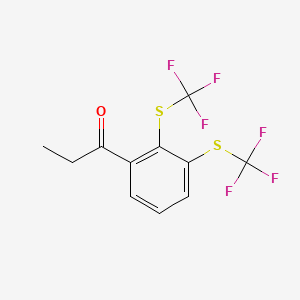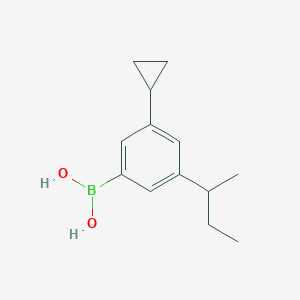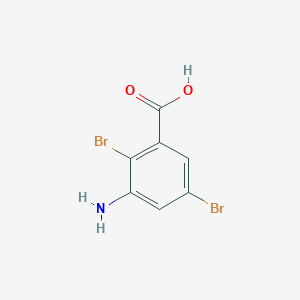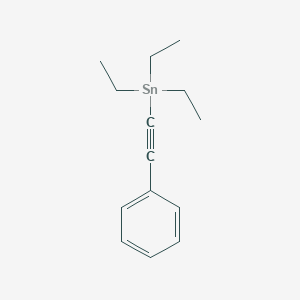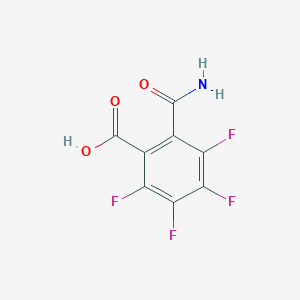
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-: is a fluorinated derivative of benzoic acid This compound is characterized by the presence of four fluorine atoms and an aminocarbonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Fluorination of Benzoic Acid Derivatives: One common method involves the selective fluorination of benzoic acid derivatives.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes:
Catalytic Fluorination: Using catalysts such as cobalt or manganese acetates to achieve high selectivity and yield.
High-Pressure Reactions: Conducting reactions under high pressure to enhance the incorporation of fluorine atoms and the aminocarbonyl group.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
科学的研究の応用
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Properties: The compound exhibits antimicrobial properties and is being researched for use in developing new antibiotics.
Industry:
作用機序
The mechanism of action of Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This leads to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
類似化合物との比較
Benzoic Acid: The parent compound without fluorine atoms or the aminocarbonyl group.
Para-Aminobenzoic Acid (PABA): Similar structure but with an amino group in the para position instead of the aminocarbonyl group.
Uniqueness:
Fluorination: The presence of four fluorine atoms significantly alters the compound’s reactivity and stability compared to non-fluorinated analogs.
Aminocarbonyl Group: This functional group provides additional sites for chemical modification and interaction with biological targets.
Comparison:
特性
CAS番号 |
133492-64-5 |
|---|---|
分子式 |
C8H3F4NO3 |
分子量 |
237.11 g/mol |
IUPAC名 |
2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C8H3F4NO3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H2,13,14)(H,15,16) |
InChIキー |
IFSHMCBXCKPELF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
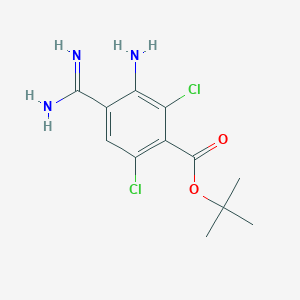
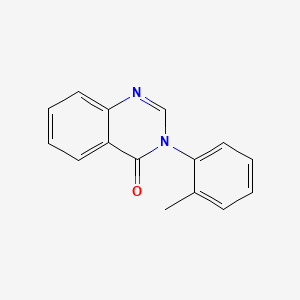
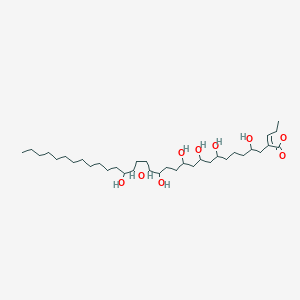
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

